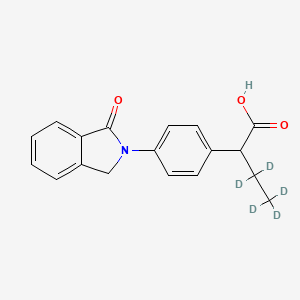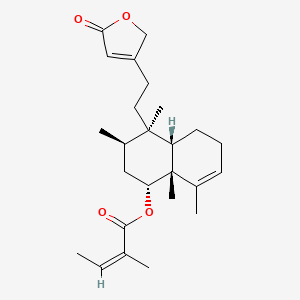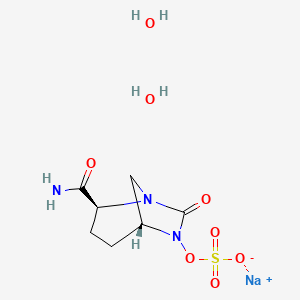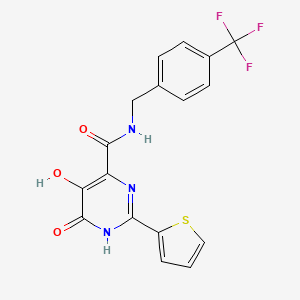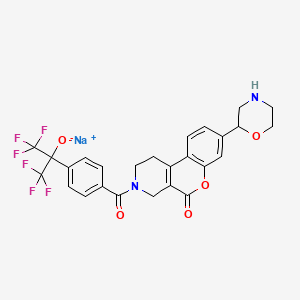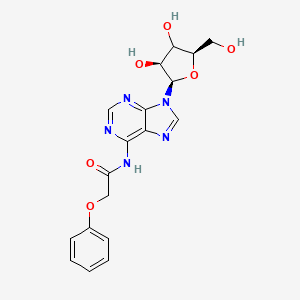![molecular formula C23H22N4O2 B12400417 N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of RAGE 229 involves multiple steps, starting with the preparation of the quinoline core The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the quinoline ringIndustrial production methods may involve optimization of these steps to increase yield and purity .
化学反应分析
RAGE 229 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
科学研究应用
RAGE 229 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of RAGE signaling pathways.
Biology: It helps in understanding the role of RAGE in cellular processes, including cell migration and inflammation.
Medicine: RAGE 229 is investigated for its potential therapeutic effects in diseases like diabetes, cancer, and cardiovascular diseases by inhibiting RAGE-mediated signaling.
Industry: It is used in the development of new therapeutic agents targeting RAGE signaling pathways .
作用机制
RAGE 229 exerts its effects by inhibiting the interaction between the cytoplasmic tail of RAGE and Diaphanous-1. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by RAGE-ligand interactions. The molecular targets involved include the cytoplasmic tail of RAGE and Diaphanous-1, which play crucial roles in the propagation of inflammatory signals .
相似化合物的比较
RAGE 229 is unique in its high affinity for the cytoplasmic tail of RAGE and its ability to inhibit smooth muscle cell migration with an inhibitory concentration 50 (IC50) value of 26 nanomolar. Similar compounds include other small molecule inhibitors targeting RAGE, such as FPS-ZM1 and TTP488. RAGE 229 stands out due to its specific inhibition of the RAGE-DIAPH1 interaction and its oral bioavailability .
属性
分子式 |
C23H22N4O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-[4-[7-cyano-4-(morpholin-4-ylmethyl)quinolin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-16(28)25-20-5-3-18(4-6-20)22-13-19(15-27-8-10-29-11-9-27)21-7-2-17(14-24)12-23(21)26-22/h2-7,12-13H,8-11,15H2,1H3,(H,25,28) |
InChI 键 |
VDYYVNHJRNDKDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C#N)C(=C2)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


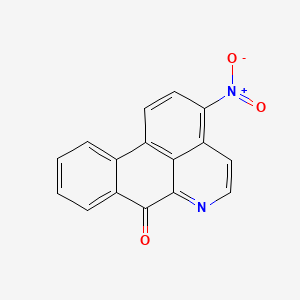
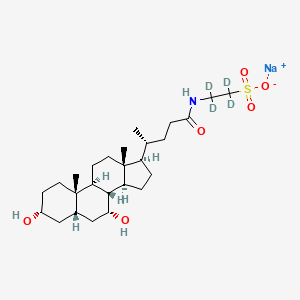
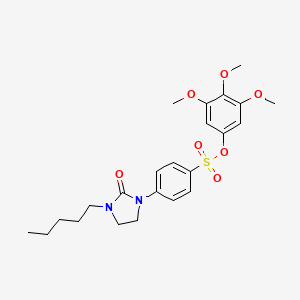

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
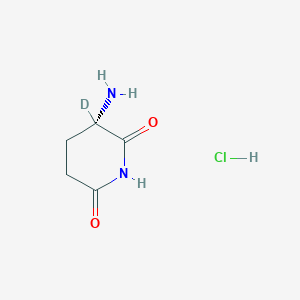
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
